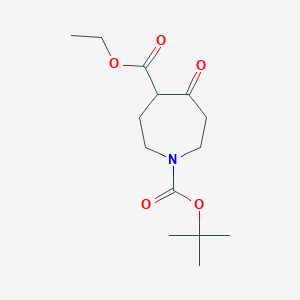

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Descripción general

Descripción

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a heterocyclic compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . This compound is characterized by its azepane ring, which is a seven-membered ring containing one nitrogen atom. It is commonly used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

The synthesis of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate typically involves the following steps :

Starting Materials: The synthesis begins with the use of 1-Boc-4-piperidone and di-tert-butyl dicarbonate.

Reaction Conditions: The reaction is carried out in a solvent such as 1,4-dioxane, with sodium hydroxide as a base.

Procedure: The starting materials are dissolved in the solvent, and the base is added drop-wise. The mixture is stirred at room temperature overnight to yield the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

Ring-Closing Metathesis (RCM)

This compound serves as a precursor in catalytic RCM reactions to synthesize bicyclic lactams. In one protocol:

-

Conditions : Second-generation Grubbs catalyst (28.4 mg, 0.033 mmol), dry toluene, reflux for 48 hours .

-

Outcome : Formation of 7-membered bicyclic lactams (e.g., 1-tert-butyl 2-ethyl 7-oxoazepane-1,2-dicarboxylate) in 72% yield after purification .

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Grubbs II | |

| Solvent | Toluene | |

| Temperature | Reflux (~110°C) | |

| Yield | 72% |

Tiffeneau–Demjanov Rearrangement

The compound undergoes halogenation/semipinacol rearrangements to form α-chloro derivatives:

-

Conditions : BF₃·OEt₂ catalyst, CH₂Cl₂, temperatures between −55°C and −30°C .

-

Outcome : Synthesis of 1-tert-butyl 4-ethyl 4-chloro-5-oxoazepane-1,4-dicarboxylate. Side reactions (e.g., carbamate transesterification) are mitigated by replacing the Boc group with a methyl carbamate (N-CO₂Me), improving yield to 60% .

| Parameter | Value | Source |

|---|---|---|

| Catalyst | BF₃·OEt₂ | |

| Solvent | CH₂Cl₂ | |

| Key Modification | N-CO₂Me instead of Boc | |

| Yield | 60% |

Nucleophilic Acyl Substitutions

The ester groups undergo nucleophilic attacks, facilitating:

-

Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions.

-

Transesterification : Reacts with alcohols (e.g., methanol) in the presence of DMAP or DIPEA .

-

Aminolysis : Forms amides when treated with primary/secondary amines.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Transesterification | DMAP, DIPEA, Boc₂O, toluene | tert-butyl ester formation | |

| Aminolysis | EDC·HCl, HOBt·H₂O, DIPEA | Peptide coupling |

Catalytic Reductions

While direct reduction data is limited, the keto group at position 5 is theoretically reducible via:

-

Hydride Reduction : NaBH₄ or LiAlH₄ to form secondary alcohols.

-

Catalytic Hydrogenation : H₂/Pd-C for ketone-to-alcohol conversion.

Halogenation Reactions

The α-position to the carbonyl group undergoes halogenation:

-

Chlorination : Using Cl₂ or SOCl₂ to form α-chloro derivatives, pivotal for subsequent eliminations or substitutions .

Side Reactions and Optimization

-

Dimerization Prevention : Slow addition of diazoacetate derivatives via syringe pump minimizes dimerization .

-

Protecting Group Strategy : Boc groups may lead to unintended transesterification; methyl carbamates (N-CO₂Me) enhance stability .

Structural Influence on Reactivity

-

Steric Effects : The tert-butyl group hinders nucleophilic attack at the 1-position, directing reactivity to the 4-ethyl ester.

-

Electronic Effects : The electron-withdrawing keto group activates the α-carbon for halogenation or alkylation .

This compound’s multifunctional design enables its use in synthesizing complex heterocycles, pharmaceuticals, and agrochemicals. Further studies exploring enantioselective transformations and catalytic asymmetric reactions could expand its utility.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is C14H23NO5, with a molecular weight of 285.34 g/mol. Its structure includes a seven-membered azepane ring with two carboxylate groups, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its functional groups allow for further derivatization, making it a versatile building block in organic chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Esterification | Reacts with alcohols to form esters | |

| Amide Formation | Forms amides with amines | |

| Cyclization | Participates in cyclization reactions |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. The presence of the oxoazepane structure is associated with various pharmacological activities, including anticonvulsant and anti-inflammatory effects.

Case Study: Anticonvulsant Activity

A study demonstrated that derivatives of azepane compounds exhibit significant anticonvulsant properties in animal models. The incorporation of the tert-butyl and ethyl groups enhances lipophilicity, improving the compound's ability to cross the blood-brain barrier.

Agrochemical Applications

Research indicates that derivatives of this compound can be utilized as agrochemicals, particularly as herbicides or fungicides. The compound's ability to inhibit certain biochemical pathways in plants makes it a candidate for further exploration in agricultural science.

Mecanismo De Acción

The mechanism of action of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate involves its interaction with molecular targets in biological systems . The azepane ring structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparación Con Compuestos Similares

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate can be compared with other similar compounds, such as :

- 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

- This compound

- 1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1-(1,1-dimethylethyl) 4-ethyl ester

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of tert-butyl and ethyl groups in this compound provides distinct reactivity and functionality.

Actividad Biológica

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS Number: 141642-82-2) is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C14H23NO5

- Molecular Weight : 285.34 g/mol

- Density : 1.1 g/cm³

- Boiling Point : Approximately 380.8 °C at 760 mmHg

- Flash Point : 184.1 °C

- LogP : 1.30 (indicating moderate lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its absorption and distribution in vivo.

Pharmacological Effects

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent:

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of oxoazepanes can exhibit antimicrobial properties. The specific activity of this compound against bacterial strains is yet to be fully elucidated but warrants further investigation.

- Cytotoxicity : Some azepane derivatives have been reported to possess cytotoxic effects against cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis or cell cycle arrest, although specific data on this compound remains limited.

- Enzyme Inhibition : Compounds similar to 1-tert-butyl 4-ethyl 5-oxoazepane have shown potential as inhibitors of various enzymes, including those involved in metabolic pathways related to cancer and inflammation.

Structure-Activity Relationship (SAR)

The structure of this compound suggests several functional groups that may contribute to its biological activity:

| Functional Group | Potential Activity |

|---|---|

| Tert-butyl group | Increases lipophilicity and membrane permeability |

| Ethyl group | May enhance binding affinity to biological targets |

| Dicarbonyl moiety | Potential for chelation with metal ions or interaction with nucleophiles |

Understanding the SAR is crucial for optimizing the compound's efficacy and reducing toxicity.

Study on Anticancer Activity

A study published in Synthetic Communications investigated the anticancer properties of various oxoazepane derivatives, including compounds structurally similar to 1-tert-butyl 4-ethyl 5-oxoazepane. The findings suggested that modifications to the azepane ring could enhance cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells). The study emphasized the importance of substituents on the azepane ring in modulating biological activity .

Enzyme Inhibition Research

Research has demonstrated that certain dicarboxylate compounds can inhibit enzymes linked to metabolic disorders. A recent investigation into enzyme kinetics revealed that derivatives of dicarboxylic acids exhibit varying degrees of inhibition on enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . This suggests a potential pathway for exploring the therapeutic applications of 1-tert-butyl 4-ethyl 5-oxoazepane in treating metabolic diseases.

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOJCPKOOGIRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403277 | |

| Record name | 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141642-82-2 | |

| Record name | 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.